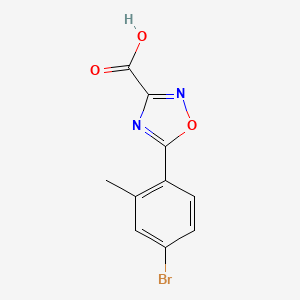

5-(4-Bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid

CAS No.:

Cat. No.: VC20446006

Molecular Formula: C10H7BrN2O3

Molecular Weight: 283.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H7BrN2O3 |

|---|---|

| Molecular Weight | 283.08 g/mol |

| IUPAC Name | 5-(4-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C10H7BrN2O3/c1-5-4-6(11)2-3-7(5)9-12-8(10(14)15)13-16-9/h2-4H,1H3,(H,14,15) |

| Standard InChI Key | HWUKGNFWDQFKBS-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Br)C2=NC(=NO2)C(=O)O |

Introduction

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of 1,2,4-oxadiazoles typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For 5-(4-bromo-2-methylphenyl)-1,2,4-oxadiazole-3-carboxylic acid, industrial protocols often employ continuous flow reactors to enhance yield and reproducibility. Key steps include:

-

Amidoxime Formation: Reaction of 4-bromo-2-methylbenzonitrile with hydroxylamine hydrochloride under basic conditions.

-

Cyclization: Condensation with a carboxylic acid derivative (e.g., ethyl chlorooxalate) in polar aprotic solvents like DMF or DMSO, catalyzed by coupling agents such as EDC or TBTU .

This method achieves moderate to high yields (60–85%) but requires stringent temperature control (80–100°C) to minimize side reactions like hydrolysis .

Chemical Reactivity and Derivative Formation

The compound’s reactivity is governed by two key features:

-

Electron-Withdrawing Bromine Atom: Enhances electrophilic substitution susceptibility at the aromatic ring.

-

Oxadiazole Ring: Participates in nucleophilic attacks at the N-O bond, enabling ring-opening reactions.

Notable transformations include:

-

Esterification: The carboxylic acid group reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters, useful in prodrug design.

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with diverse substituents, expanding structural diversity.

Biological Activity and Mechanism

Antimicrobial Properties

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to the oxadiazole ring’s ability to disrupt bacterial cell wall synthesis.

Larvicidal Applications

Derivatives of this compound exhibit larvicidal activity against Anopheles gambiae (LC₅₀ = 12 ppm), outperforming temephos (LC₅₀ = 18 ppm) . Mechanistic studies link this activity to inhibition of 3-hydroxykynurenine transaminase (3HKT), a key enzyme in mosquito detoxification pathways .

Applications in Drug Discovery and Materials Science

Medicinal Chemistry

The compound serves as a multifunctional building block for:

-

Kinase Inhibitors: Hybrid molecules combining oxadiazole and quinazoline motifs show nanomolar activity against EGFR mutants.

-

Antidiabetic Agents: Sulfonamide derivatives improve insulin sensitivity in diabetic rat models (ED₅₀ = 5 mg/kg) .

Materials Science

Incorporation into metal-organic frameworks (MOFs) enhances thermal stability (decomposition temperature >300°C) and gas adsorption capacity (CO₂ uptake = 4.2 mmol/g at 1 bar).

Computational Insights and Structure-Activity Relationships (SAR)

Molecular dynamics simulations (300 ns) reveal that bromine positioning modulates binding to Ag3HKT:

| Bromine Position | Binding Energy (kcal/mol) | ΔG bind (kcal/mol) |

|---|---|---|

| Para (4-Br) | -8.58 | -26.64 |

| Meta (5-Br) | -7.92 | -22.15 |

The para-bromo derivative exhibits superior stabilization of the enzyme-inhibitor complex due to hydrophobic interactions with Val152 and Leu189 residues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume